molecular formula C27H32N6O8S2 B2828823 2,4-diethyl 5-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate CAS No. 393849-08-6

2,4-diethyl 5-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2828823
CAS No.: 393849-08-6
M. Wt: 632.71
InChI Key: KLUPCHLJSSTZOR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thiophene-2,4-dicarboxylate core substituted with a methyl group at position 3 and an acetamido-linked triazole moiety at position 3. The triazole ring (4H-1,2,4-triazol-3-yl) is further functionalized with:

  • A butyl group at position 2.
  • A [(4-nitrophenyl)formamido]methyl group at position 4.
  • A sulfanyl acetamide bridge connecting the triazole to the thiophene core.

The molecule integrates multiple pharmacophoric elements:

  • The triazole ring contributes to hydrogen bonding and π-π stacking interactions, common in bioactive compounds targeting enzymes or receptors .
  • The thiophene dicarboxylate framework may confer metabolic stability or modulate solubility .

While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with triazole-based derivatives studied for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

diethyl 5-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O8S2/c1-5-8-13-32-19(14-28-23(35)17-9-11-18(12-10-17)33(38)39)30-31-27(32)42-15-20(34)29-24-21(25(36)40-6-2)16(4)22(43-24)26(37)41-7-3/h9-12H,5-8,13-15H2,1-4H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUPCHLJSSTZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the nitrobenzamide group, and the construction of the thiophene core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrobenzamide group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrobenzamide group may yield nitrobenzene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Diethyl 5-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers explore its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes and receptors, modulating their activity. The triazole ring and thiophene core contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key features with several triazole derivatives documented in the evidence:

Compound Key Structural Differences Functional Implications Reference
2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide Replaces thiophene dicarboxylate with dichlorophenylacetamide; tert-butyl and methoxy substituents. Enhanced lipophilicity; potential for improved membrane penetration.
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Lacks thiophene core; features a Schiff base linkage. Schiff base may confer metal-chelating properties or redox activity.
4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazole-3-thiol derivatives Simpler triazole-thiol scaffold with chlorophenyl and tolyl groups. Reduced steric hindrance; potential for higher enzymatic binding efficiency.
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide 1,2,3-triazole core with hydrazinecarbothioamide side chain. May exhibit tautomerism, influencing solubility and reactivity.

Spectroscopic and Tautomeric Behavior

  • IR Spectroscopy : The absence of a C=O stretch (1663–1682 cm⁻¹) in the triazole-thione tautomer (vs. thiol form) aligns with observations in .
  • Tautomerism : The triazole ring likely exists in the thione tautomer (C=S stretch at 1247–1255 cm⁻¹), as confirmed for analogous compounds in .

Pharmacological Potential

While bioactivity data for the target compound are unavailable, structurally related triazoles exhibit:

  • Antimicrobial activity : Substituted 4H-1,2,4-triazoles show efficacy against bacterial and fungal strains, correlating with electron-withdrawing substituents (e.g., nitro groups) .
  • Enzyme inhibition: Triazole-thiols act as inhibitors for enzymes like carbonic anhydrase or histone deacetylases (HDACs), with similarity indices up to 70% compared to known drugs () .

Biological Activity

The compound 2,4-diethyl 5-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that incorporates various functional groups known for their biological activities. This article explores the biological activity of this compound, particularly focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of this compound features:

  • A thiophene core.
  • Multiple carboxylate groups.
  • A triazole ring which is often associated with antimicrobial and antifungal properties.
  • An aromatic nitro group , which can enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing triazole and thiophene moieties exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific biological activities of the compound can be summarized as follows:

Antimicrobial Activity

Compounds with triazole rings have been reported to possess significant antimicrobial properties. For instance:

  • Triazole derivatives have shown effectiveness against various bacterial and fungal strains due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Properties

Studies on similar compounds have indicated potential anticancer activities:

  • Certain triazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer), with IC50 values indicating effective inhibition at low concentrations .

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring may interfere with enzyme systems critical for cell proliferation in pathogens and cancer cells.
  • Interaction with DNA/RNA : Some compounds can intercalate into DNA or RNA structures, disrupting replication and transcription processes.
  • Oxidative Stress Induction : Compounds containing nitro groups can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Screening : A study evaluating various triazole derivatives found that certain modifications significantly enhanced their antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation : Research on 1,2,4-triazole derivatives revealed that specific structural modifications led to increased cytotoxicity against breast cancer cells, suggesting that the incorporation of thiophene and carboxylate functionalities could similarly enhance the activity of the compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Triazole AAntibacterialE. coli12.5
Triazole BAnticancerHCT-1166.2
Thiophene CAntifungalCandida albicans15.0

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